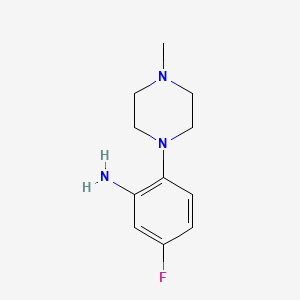

5-Fluoro-2-(4-methylpiperazin-1-yl)aniline

Description

BenchChem offers high-quality 5-Fluoro-2-(4-methylpiperazin-1-yl)aniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Fluoro-2-(4-methylpiperazin-1-yl)aniline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-fluoro-2-(4-methylpiperazin-1-yl)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16FN3/c1-14-4-6-15(7-5-14)11-3-2-9(12)8-10(11)13/h2-3,8H,4-7,13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEVYGYSJGBINCG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=C(C=C(C=C2)F)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16FN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>31.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24808517 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

869944-01-4 | |

| Record name | 5-fluoro-2-(4-methylpiperazin-1-yl)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 5-Fluoro-2-(4-methylpiperazin-1-yl)aniline (CAS 869944-01-4)

Introduction: A Versatile Building Block in Modern Medicinal Chemistry

5-Fluoro-2-(4-methylpiperazin-1-yl)aniline, registered under CAS number 869944-01-4, is a substituted aniline derivative that has emerged as a valuable intermediate in synthetic and medicinal chemistry. Its structure uniquely combines three key pharmacophores: a fluorinated phenyl ring, an aniline moiety, and an N-methylpiperazine group. This strategic combination imparts desirable physicochemical properties and versatile reactivity, making it a sought-after building block for the synthesis of complex molecules, particularly in the realm of targeted therapeutics such as kinase inhibitors.

The fluorine atom can enhance metabolic stability and binding affinity through favorable electrostatic interactions. The aniline nitrogen provides a nucleophilic center and a handle for a wide array of chemical transformations, while the N-methylpiperazine group often improves aqueous solubility and oral bioavailability of the final active pharmaceutical ingredient (API). This guide provides a comprehensive overview of the known properties, synthesis, handling, and potential applications of this compound, designed to empower researchers in leveraging its full synthetic potential.

Physicochemical and Structural Properties

While extensive experimental data for this specific compound is not widely published in peer-reviewed literature, its core properties can be summarized from supplier data and computational predictions.

| Property | Value | Source(s) |

| CAS Number | 869944-01-4 | [1] |

| IUPAC Name | 5-fluoro-2-(4-methylpiperazin-1-yl)aniline | [1] |

| Molecular Formula | C₁₁H₁₆FN₃ | [2][3] |

| Molecular Weight | 209.27 g/mol | [1][3] |

| Physical Form | Powder | [1] |

| InChI Key | MEVYGYSJGBINCG-UHFFFAOYSA-N | [1] |

| Canonical SMILES | CN1CCN(CC1)C2=C(C=C(C=C2)F)N | [2] |

| Predicted XlogP | 1.3 | [2] |

| Storage Temperature | Room Temperature | [1] |

Note: Properties such as melting point, boiling point, and solubility are not consistently reported in public literature. Researchers should perform their own characterization.

Synthesis and Reactivity

The synthesis of 5-Fluoro-2-(4-methylpiperazin-1-yl)aniline is not explicitly detailed in readily available literature. However, a logical and field-proven synthetic strategy can be devised based on established methodologies for analogous compounds. The most probable pathway involves a two-step sequence: a nucleophilic aromatic substitution (SNAr) followed by a nitro group reduction.

Proposed Synthetic Pathway

This pathway leverages the high reactivity of activated aryl fluorides in SNAr reactions and the well-established protocols for the reduction of nitroarenes.

Caption: Proposed two-step synthesis of the target compound.

Step 1: Nucleophilic Aromatic Substitution (SNAr)

The first step involves the reaction of an activated aryl halide, such as 2,4-difluoronitrobenzene, with N-methylpiperazine.

-

Causality: The nitro group is a powerful electron-withdrawing group, which activates the aromatic ring towards nucleophilic attack. The fluorine atom at the C-2 position (ortho to the nitro group) is the most activated and will be selectively displaced by the secondary amine of N-methylpiperazine. A base, such as potassium carbonate, is used to neutralize the HF generated during the reaction.

Exemplary Protocol:

-

To a solution of 2,4-difluoronitrobenzene (1.0 eq) in a polar aprotic solvent like DMSO or DMF, add N-methylpiperazine (1.1 eq) and anhydrous potassium carbonate (2.0 eq).

-

Heat the reaction mixture to 80-100 °C and monitor by TLC or LC-MS until the starting material is consumed.

-

Upon completion, cool the mixture, pour it into water, and extract the product with an organic solvent such as ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the intermediate, 1-(5-fluoro-2-nitrophenyl)-4-methylpiperazine. This intermediate may be purified by column chromatography or used directly in the next step.

Step 2: Nitro Group Reduction

The second step is the reduction of the nitro group to a primary amine. This is a common and robust transformation in organic synthesis.

-

Causality: A variety of reducing agents can accomplish this transformation. Catalytic hydrogenation (H₂ gas with a palladium-on-carbon catalyst) is a clean and efficient method. Alternatively, metal-acid systems like iron powder in the presence of ammonium chloride or acetic acid are cost-effective and reliable for this reduction[4].

Exemplary Protocol (using Iron):

-

Create a suspension of iron powder (3-5 eq) and ammonium chloride (1.0 eq) in a mixture of ethanol and water (e.g., 4:1 v/v).

-

Heat the suspension to reflux (approximately 80-90 °C)[5].

-

Add a solution of the nitro-intermediate from Step 1 in ethanol dropwise to the refluxing mixture.

-

Continue refluxing for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.

-

Once the reaction is complete, cool the mixture to room temperature and filter it through a pad of celite to remove the iron salts.

-

Concentrate the filtrate under reduced pressure to remove the ethanol.

-

Extract the aqueous residue with an organic solvent (e.g., ethyl acetate), wash the combined organic layers, dry, and concentrate to yield the final product, 5-Fluoro-2-(4-methylpiperazin-1-yl)aniline. Further purification can be achieved by column chromatography if necessary.

Core Applications in Drug Discovery

The structural motifs within 5-fluoro-2-(4-methylpiperazin-1-yl)aniline make it an ideal scaffold for the synthesis of kinase inhibitors. The aniline nitrogen can act as a "hinge-binder" by forming crucial hydrogen bonds with the backbone of the kinase hinge region, a common feature in many ATP-competitive inhibitors.

Caption: Role of the compound's motifs in kinase inhibitor design.

While a specific drug synthesized directly from this intermediate is not prominently featured in public literature, its utility can be inferred from its application in the synthesis of broader classes of compounds like pyrimidine derivatives, which are central to many kinase inhibitors[1]. The aniline can be coupled to an activated heterocyclic core (e.g., a chloropyrimidine) via SNAr or Buchwald-Hartwig amination to construct the final inhibitor scaffold.

Safety and Handling

As a research chemical, 5-Fluoro-2-(4-methylpiperazin-1-yl)aniline should be handled with appropriate care in a laboratory setting.

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[1].

-

Precautionary Measures:

-

Use only in a well-ventilated area or fume hood.

-

Wear protective gloves, clothing, and eye/face protection.

-

Avoid breathing dust/fume/gas/mist/vapors/spray.

-

Wash hands thoroughly after handling.

-

In case of contact with eyes, rinse cautiously with water for several minutes.

-

If swallowed, call a poison center or doctor if you feel unwell.

-

Always consult the latest Safety Data Sheet (SDS) from your supplier before use.

Conclusion

5-Fluoro-2-(4-methylpiperazin-1-yl)aniline (CAS 869944-01-4) represents a highly functionalized and synthetically valuable building block. Its strategic combination of a reactive aniline, a property-enhancing N-methylpiperazine moiety, and a stabilizing fluorine atom makes it a powerful tool for medicinal chemists. While detailed public data on its specific properties is sparse, its synthesis is achievable through robust and well-understood chemical transformations. Its primary value lies in its potential as a key intermediate for creating novel and effective therapeutics, particularly within the competitive field of kinase inhibitor development.

References

Sources

- 1. 5-fluoro-2-(4-methylpiperazin-1-yl)aniline | 869944-01-4 [sigmaaldrich.com]

- 2. PubChemLite - 5-fluoro-2-(4-methylpiperazin-1-yl)aniline (C11H16FN3) [pubchemlite.lcsb.uni.lu]

- 3. 5-fluoro-2-(4-methylpiperazin-1-yl)aniline CAS#: [m.chemicalbook.com]

- 4. EP0127079A1 - Process for preparing 2-fluoro-5-nitroaniline - Google Patents [patents.google.com]

- 5. benchchem.com [benchchem.com]

An In-Depth Technical Guide to the Physicochemical Characteristics of 5-Fluoro-2-(4-methylpiperazin-1-yl)aniline

Abstract

This technical guide provides a comprehensive analysis of the physicochemical properties of 5-Fluoro-2-(4-methylpiperazin-1-yl)aniline (CAS No: 869944-01-4). As a key building block in modern medicinal chemistry, this fluorinated aromatic amine incorporates structural motifs—a fluorinated phenyl ring and a methylpiperazine group—that are prevalent in a wide range of pharmacologically active agents, particularly those targeting the central nervous system.[1] This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of the compound's identity, core physicochemical parameters, spectroscopic profile, and the analytical methodologies required for its robust characterization. By synthesizing theoretical predictions with established experimental protocols, this guide serves as an essential resource for ensuring the quality, purity, and optimal handling of this important synthetic intermediate.

Chemical Identity and Structural Rationale

Core Compound Identification

5-Fluoro-2-(4-methylpiperazin-1-yl)aniline is a substituted aniline derivative. The strategic placement of a fluorine atom and a methylpiperazine moiety significantly influences its electronic properties, basicity, and potential for intermolecular interactions, making it a valuable precursor in drug design.[2][3][4]

| Identifier | Value | Source |

| IUPAC Name | 5-fluoro-2-(4-methylpiperazin-1-yl)aniline | [5] |

| CAS Number | 869944-01-4 | [6] |

| Molecular Formula | C₁₁H₁₆FN₃ | [5][7] |

| Molecular Weight | 209.26 g/mol | [7] |

| InChI Key | MEVYGYSJGBINCG-UHFFFAOYSA-N | [5] |

| Canonical SMILES | CN1CCN(CC1)C2=C(C=C(C=C2)F)N | [5] |

| Physical Form | Powder |

Rationale for Physicochemical Characterization

In drug development, the journey from a chemical intermediate to an active pharmaceutical ingredient (API) is governed by its physicochemical properties. These characteristics dictate everything from reaction kinetics during synthesis to the ultimate bioavailability and metabolic stability of the final drug product.

-

Fluorine Moiety: The presence of a fluorine atom can enhance metabolic stability by blocking sites of oxidative metabolism, increase binding affinity to target proteins, and modulate pKa, thereby improving cell membrane permeability.

-

Methylpiperazine Group: This group is a common "bioisostere" for other functional groups and is frequently used to improve aqueous solubility and oral bioavailability. The tertiary amine in the ring is basic, allowing for salt formation, which is critical for formulation.[8]

-

Aniline Core: The primary amine of the aniline group is a key synthetic handle, allowing for the facile formation of amides, ureas, and other functional groups to build more complex molecular architectures.[9]

A thorough understanding of these properties is therefore not merely academic; it is a prerequisite for efficient process development, quality control, and successful drug discovery.

Core Physicochemical Properties & Experimental Determination

This section details the key physicochemical parameters of 5-Fluoro-2-(4-methylpiperazin-1-yl)aniline. Where experimental data is not publicly available, validated protocols for their determination are provided.

Lipophilicity (XlogP)

The predicted partition coefficient (XlogP) is a measure of a compound's lipophilicity. It is a critical parameter in the early stages of drug design, influencing absorption, distribution, metabolism, and excretion (ADME).

| Parameter | Predicted Value |

| XlogP | 1.3 |

Source: PubChem[5]

Expert Insight: An XlogP of 1.3 indicates a balanced profile of hydrophilicity and lipophilicity. This value falls well within the criteria of Lipinski's Rule of 5 (<5), suggesting that molecules derived from this building block have a higher probability of good oral bioavailability.

Solubility Profile

The solubility of a compound in both aqueous and organic media is fundamental to its handling, purification, and formulation.

-

Aqueous Solubility: The presence of two basic nitrogen atoms suggests that solubility in aqueous media will be highly pH-dependent. The compound is expected to be more soluble in acidic conditions (pH < 7) where the amines are protonated.

-

Organic Solubility: Expected to be soluble in polar organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO).

Protocol for Solubility Determination:

-

Preparation: Prepare a series of saturated solutions by adding an excess of the compound to various solvents (e.g., pH 7.4 phosphate buffer, 0.1 M HCl, DMSO, methanol) in separate vials.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for 24 hours to ensure equilibrium is reached.

-

Separation: Centrifuge the samples to pellet the undissolved solid.

-

Quantification: Carefully extract an aliquot of the supernatant, dilute it with an appropriate mobile phase, and quantify the concentration using a validated HPLC-UV method against a calibration curve.

Acidity and Basicity (pKa)

The pKa values are crucial for predicting a compound's ionization state at a given pH, which affects its solubility, permeability, and target binding. This compound has two primary basic centers:

-

Aniline Amine (NH₂): Expected to be weakly basic (pKa ~4-5).

-

Piperazine Tertiary Amine (N-CH₃): Expected to be more strongly basic (pKa ~8-9).

Protocol for Potentiometric pKa Determination:

-

Sample Preparation: Accurately weigh and dissolve the compound in a co-solvent system (e.g., methanol/water) to ensure complete solubility.

-

Titration: Titrate the solution with a standardized acid (e.g., 0.1 M HCl) while monitoring the pH with a calibrated electrode.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points on the titration curve. Specialized software can be used to derive the pKa values from the curve's inflection points.

Spectroscopic and Analytical Characterization

Robust analytical methods are essential for confirming the structure and purity of 5-Fluoro-2-(4-methylpiperazin-1-yl)aniline.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and fragmentation pattern of the compound. Electrospray ionization (ESI) in positive mode is the preferred method due to the basic nature of the molecule.

Predicted m/z Values for Common Adducts:

| Adduct | Predicted m/z |

| [M+H]⁺ | 210.14011 |

| [M+Na]⁺ | 232.12205 |

| [M+K]⁺ | 248.09599 |

Source: PubChemLite[5]

Protocol for LC-MS Analysis:

-

Chromatography System: UHPLC system.

-

Column: C18 reverse-phase column (e.g., Phenomenex Gemini-NX C18, 150 x 4.6 mm, 3 µm).[10]

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A linear gradient from 5% to 95% Mobile Phase B over 10 minutes.

-

Flow Rate: 0.5 mL/min.

-

Mass Spectrometer: Single quadrupole or tandem mass spectrometer with an ESI source.

-

Ionization Mode: Positive Ion Mode.

-

Detection: Scan mode (e.g., m/z 50-500) and/or Single Ion Monitoring (SIM) for the [M+H]⁺ ion (m/z 210.14).[10][11]

Rationale: The C18 column provides excellent separation for aromatic compounds. Formic acid is added to the mobile phase to acidify it, ensuring the analyte is protonated ([M+H]⁺), which is crucial for efficient ionization in positive ESI mode and good peak shape.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for unambiguous structural elucidation. While specific spectra for this compound are not widely published, the expected chemical shifts can be predicted based on its structure.

-

¹H NMR:

-

Aromatic Protons (3H): Expected in the range of δ 6.5-7.5 ppm, showing complex splitting patterns due to H-H and H-F coupling.

-

Aniline Protons (NH₂, ~2H): A broad singlet, typically between δ 3.5-4.5 ppm.

-

Piperazine Protons (8H): Multiple signals in the δ 2.5-3.5 ppm range.

-

Methyl Protons (CH₃, 3H): A sharp singlet around δ 2.3 ppm.

-

-

¹³C NMR:

-

Aromatic Carbons (6C): Signals between δ 110-160 ppm. The carbon attached to fluorine will show a large C-F coupling constant.

-

Piperazine Carbons (4C): Signals in the δ 45-55 ppm range.

-

Methyl Carbon (1C): A signal around δ 45 ppm.

-

Protocol for NMR Spectrum Acquisition:

-

Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

Instrumentation: Use a 400 MHz or higher field NMR spectrometer.

-

Acquisition: Acquire standard ¹H, ¹³C, and correlation spectra (e.g., COSY, HSQC) to assign all proton and carbon signals definitively.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

Expected Characteristic Absorption Bands:

-

N-H Stretch (Aniline): Two bands in the region of 3300-3500 cm⁻¹.

-

C-H Stretch (Aromatic & Aliphatic): 2800-3100 cm⁻¹.

-

C=C Stretch (Aromatic Ring): ~1500-1600 cm⁻¹.

-

C-N Stretch: ~1250-1350 cm⁻¹.

-

C-F Stretch: A strong band in the region of 1100-1250 cm⁻¹.

Comprehensive Analytical Workflow

A robust analytical workflow is critical to ensure the identity, purity, and stability of a chemical intermediate. The following diagram illustrates a logical progression of experiments for the full characterization of 5-Fluoro-2-(4-methylpiperazin-1-yl)aniline.

Caption: Comprehensive analytical workflow for compound characterization.

Safety, Handling, and Storage

Proper handling and storage are crucial to maintain the integrity of the compound and ensure laboratory safety.

Hazard Identification

Based on supplier safety data, the compound is classified with the following hazards:

-

Signal Word: Warning

-

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

Expert Insight: Aromatic amines as a class are known for potential toxicity, and some are suspected carcinogens.[12][13] Therefore, handling with appropriate personal protective equipment (PPE) is mandatory, even if specific long-term toxicity data for this compound is not available.

Recommended Handling Procedures

-

Engineering Controls: Use in a well-ventilated area or a chemical fume hood.

-

Personal Protective Equipment (PPE): Wear safety glasses with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile).

-

Hygiene: Avoid inhalation of dust. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.

Storage Conditions

-

Temperature: Store at room temperature.

-

Atmosphere: For long-term stability, store under an inert atmosphere (e.g., argon or nitrogen) to prevent potential oxidative degradation of the aniline moiety.

-

Container: Keep in a tightly sealed, light-resistant container.

Conclusion

5-Fluoro-2-(4-methylpiperazin-1-yl)aniline is a well-defined chemical entity with a balanced physicochemical profile conducive to its application in pharmaceutical research and development. Its key characteristics—moderate lipophilicity, dual basic centers for pH-dependent solubility, and a rich set of functional groups—make it a versatile synthetic intermediate. The analytical methodologies detailed in this guide, from chromatographic purity assessment to definitive spectroscopic identification, provide a robust framework for scientists to ensure the quality and consistency of this compound in their research endeavors. Adherence to the described protocols and safety guidelines will facilitate its effective and safe use in the synthesis of next-generation therapeutics.

References

-

ChemBK. (n.d.). 5-FLUORO-2-(4-METHYLPIPERIDIN-1-YL)ANILINE HYDROCHLORIDE. Retrieved from [Link]

-

Agilent. (n.d.). Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and identification of some structural isomers. Retrieved from [Link]

-

National Institutes of Health. (2023). Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines. PMC. Retrieved from [Link]

-

KNAUER. (n.d.). Determination and Quantification of Primary Aromatic Amine in Printer Ink. Retrieved from [Link]

-

ResearchGate. (2003). Analysis of aromatic amines by high-performance liquid chromatography with pre-column derivatization by 2-(9-carbazole)-ethyl-chloroformate. Retrieved from [Link]

-

Kishida Chemical Co., Ltd. (n.d.). 5-Fluoro-2-(4-methylpiperazin-1-yl)aniline Building Blocks. Retrieved from [Link]

-

MDPI. (2016). Design, Synthesis, and Cytotoxicity of 5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) Benzoxazoles. Retrieved from [Link]

-

PubMed. (2016). Design, Synthesis, and Cytotoxicity of 5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) Benzoxazoles. Retrieved from [Link]

-

PubChemLite. (n.d.). 5-fluoro-2-(4-methylpiperazin-1-yl)aniline. Retrieved from [Link]

-

Chemspace. (n.d.). 5-fluoro-2-(4-methylpiperazin-1-yl)aniline. Retrieved from [Link]

-

ResearchGate. (2016). Design, Synthesis, and Cytotoxicity of 5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) Benzoxazoles. Retrieved from [Link]

-

PubMed Central. (2024). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Retrieved from [Link]

-

SpectraBase. (n.d.). 5-Fluoro-2-(4-methyl-1-piperazinyl)aniline, N-acetyl. Retrieved from [Link]

-

PubMed. (2018). Development of an LC-MS Method for 4-Fluoroaniline Determination in Ezetimibe. Retrieved from [Link]

-

MySkinRecipes. (n.d.). 2-Fluoro-4-(4-methylpiperazin-1-yl)aniline. Retrieved from [Link]

-

MDPI. (2020). Design, Synthesis and Biological Evaluation of New Piperazin-4-yl-(acetyl-thiazolidine-2,4-dione) Norfloxacin Analogues as Antimicrobial Agents. Retrieved from [Link]

Sources

- 1. 2-Fluoro-4-(4-methylpiperazin-1-yl)aniline [myskinrecipes.com]

- 2. Design, Synthesis, and Cytotoxicity of 5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) Benzoxazoles | MDPI [mdpi.com]

- 3. Design, Synthesis, and Cytotoxicity of 5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) Benzoxazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. PubChemLite - 5-fluoro-2-(4-methylpiperazin-1-yl)aniline (C11H16FN3) [pubchemlite.lcsb.uni.lu]

- 6. 5-fluoro-2-(4-methylpiperazin-1-yl)aniline - C11H16FN3 | CSSB00000752342 [chem-space.com]

- 7. scbt.com [scbt.com]

- 8. Buy 4-(4-Methylpiperazin-1-yl)aniline hydrochloride (EVT-3446439) | 94520-33-9 [evitachem.com]

- 9. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Development of an LC-MS Method for 4-Fluoroaniline Determination in Ezetimibe - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. chromatographyonline.com [chromatographyonline.com]

- 12. Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines - PMC [pmc.ncbi.nlm.nih.gov]

- 13. aarti-industries.com [aarti-industries.com]

An In-Depth Technical Guide to 5-Fluoro-2-(4-methylpiperazin-1-yl)aniline: Structure, Synthesis, and Applications in Drug Discovery

This technical guide provides a comprehensive analysis of 5-Fluoro-2-(4-methylpiperazin-1-yl)aniline, a key building block in modern medicinal chemistry. Aimed at researchers, scientists, and drug development professionals, this document delves into the molecule's structural attributes, reactivity, synthesis, and its pivotal role in the creation of targeted therapeutics.

Introduction: The Strategic Importance of Fluorinated Piperazinyl Anilines

The strategic incorporation of fluorine and piperazine moieties into small molecules has become a cornerstone of contemporary drug design. Fluorine's unique electronic properties can enhance metabolic stability, binding affinity, and bioavailability.[1][2] The piperazine ring, a common pharmacophore, often improves aqueous solubility and can serve as a versatile linker to modulate a compound's pharmacokinetic profile.[2] 5-Fluoro-2-(4-methylpiperazin-1-yl)aniline (CAS No. 869944-01-4) is a prime exemplar of a scaffold that synergistically combines these features, making it a highly sought-after intermediate in the synthesis of high-value pharmaceutical agents, particularly in oncology.[1]

Molecular Structure and Substructure Analysis

The chemical structure of 5-Fluoro-2-(4-methylpiperazin-1-yl)aniline comprises three key substructures that dictate its chemical behavior and utility in drug design.

-

IUPAC Name: 5-fluoro-2-(4-methylpiperazin-1-yl)aniline

-

Molecular Formula: C₁₁H₁₆FN₃[3]

-

Molecular Weight: 209.27 g/mol

| Property | Value | Source |

| CAS Number | 869944-01-4 | |

| Physical Form | Powder | |

| Storage | Room Temperature |

The Fluorinated Aniline Core

The aniline core is substituted with a fluorine atom at the 5-position. The high electronegativity of fluorine exerts a strong electron-withdrawing inductive effect, which lowers the pKa of the aniline's amino group, making it less basic compared to non-fluorinated anilines. This modulation of basicity can be critical for optimizing interactions with biological targets and for fine-tuning ADME (Absorption, Distribution, Metabolism, and Excretion) properties. The fluorine atom can also participate in favorable orthogonal multipolar interactions with protein backbones, enhancing binding affinity.

The N-Methylpiperazine Moiety

The N-methylpiperazine group at the 2-position is a key contributor to the molecule's pharmacological profile. The tertiary amine of the piperazine ring provides a basic handle that can be protonated at physiological pH, enhancing aqueous solubility. The methyl group on the distal nitrogen can influence the conformation of the piperazine ring and its interactions with target proteins. This moiety is frequently employed in the design of kinase inhibitors, where it often occupies the solvent-exposed region of the ATP-binding pocket.

The Ortho-Amino-Piperazine Relationship

The ortho positioning of the primary amino group and the piperazine ring creates a unique chemical environment. This arrangement allows for the potential formation of intramolecular hydrogen bonds, which can influence the molecule's conformation and reactivity. This spatial relationship is also a key design element in the synthesis of more complex heterocyclic systems, such as benzimidazoles and quinoxalines, where both the amino and piperazine nitrogens can participate in cyclization reactions.[2]

Synthesis and Chemical Reactivity

The synthesis of 5-Fluoro-2-(4-methylpiperazin-1-yl)aniline can be achieved through several established synthetic methodologies. The choice of route often depends on the availability of starting materials and the desired scale of production.

Nucleophilic Aromatic Substitution (SNAr) Pathway

A common and efficient method for the synthesis of this compound is through a Nucleophilic Aromatic Substitution (SNAr) reaction. This pathway typically involves the reaction of a suitably activated di-halogenated or nitro-halogenated benzene derivative with N-methylpiperazine, followed by the reduction of a nitro group to the desired aniline.

Proposed Synthetic Protocol (based on similar patented procedures): [4][5]

Step 1: Nucleophilic Aromatic Substitution

-

To a solution of 1,2-difluoro-4-nitrobenzene in an aprotic polar solvent such as Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO), add N-methylpiperazine (1.1 equivalents) and a suitable base such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) (2.0 equivalents).

-

Heat the reaction mixture to 80-100 °C and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature and quench with water.

-

Extract the product, 1-(2-fluoro-5-nitrophenyl)-4-methylpiperazine, with an organic solvent such as ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product, which can be purified by column chromatography.

Step 2: Reduction of the Nitro Group

-

Dissolve the 1-(2-fluoro-5-nitrophenyl)-4-methylpiperazine intermediate in a suitable solvent such as ethanol, methanol, or ethyl acetate.

-

Add a catalyst, typically palladium on carbon (10% Pd/C).

-

Subject the mixture to a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature.

-

Monitor the reaction until the starting material is consumed.

-

Filter the reaction mixture through a pad of celite to remove the catalyst and wash the pad with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to yield 5-Fluoro-2-(4-methylpiperazin-1-yl)aniline.

Diagram of the SNAr Synthetic Pathway:

Caption: Proposed SNAr synthesis of 5-Fluoro-2-(4-methylpiperazin-1-yl)aniline.

Buchwald-Hartwig Amination

An alternative and powerful method for the synthesis of this class of compounds is the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction allows for the formation of the C-N bond between an aryl halide and an amine.

Conceptual Buchwald-Hartwig Approach:

In a potential Buchwald-Hartwig approach, 2-bromo-5-fluoroaniline could be coupled with N-methylpiperazine in the presence of a palladium catalyst (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., BINAP or Xantphos), and a base (e.g., sodium tert-butoxide). The choice of ligand and reaction conditions is crucial for achieving high yields and minimizing side reactions.

Diagram of the Buchwald-Hartwig Cross-Coupling:

Caption: Conceptual Buchwald-Hartwig amination for the synthesis.

Analytical Characterization

The structural confirmation of 5-Fluoro-2-(4-methylpiperazin-1-yl)aniline relies on standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, with characteristic coupling patterns influenced by the fluorine and amino substituents. The piperazine and methyl protons will also exhibit specific chemical shifts and multiplicities.

-

¹³C NMR: The carbon NMR spectrum will show resonances for all 11 carbon atoms, with the carbon attached to the fluorine atom exhibiting a characteristic large coupling constant (¹JCF).

-

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the compound's molecular weight, confirming its elemental composition. High-resolution mass spectrometry (HRMS) can be used for precise mass determination.

-

Infrared (IR) Spectroscopy: The IR spectrum will display characteristic absorption bands for the N-H stretching of the primary amine, C-H stretching of the aromatic and aliphatic groups, and the C-F stretching vibration.

| Analytical Technique | Expected Key Features |

| ¹H NMR | Aromatic signals with F-H coupling, piperazine ring protons, N-methyl singlet. |

| ¹³C NMR | Aromatic carbons with C-F coupling, piperazine carbons, N-methyl carbon. |

| Mass Spec (EI/ESI) | Molecular ion peak (M⁺) or protonated molecule ([M+H]⁺) at m/z ≈ 209 or 210. |

| IR Spectroscopy | N-H stretches (~3300-3500 cm⁻¹), C-F stretch (~1100-1300 cm⁻¹). |

Applications in Drug Discovery and Development

5-Fluoro-2-(4-methylpiperazin-1-yl)aniline is a crucial building block in the synthesis of numerous biologically active compounds, particularly in the field of oncology. Its structure is frequently found in a class of targeted therapies known as kinase inhibitors.

Kinase Inhibitors

Many kinase inhibitors utilize a substituted aniline core to form a key hydrogen bond with the hinge region of the kinase's ATP-binding site. The 5-fluoro-2-(4-methylpiperazin-1-yl)aniline moiety provides an ideal scaffold for this purpose. The aniline nitrogen acts as a hydrogen bond donor, while the piperazine group can be directed towards the solvent-exposed region, allowing for further modifications to improve selectivity and pharmacokinetic properties. Derivatives of this compound have been investigated as inhibitors of various kinases, including Mer-tyrosine kinase (MERTK).[6]

Other Therapeutic Areas

The versatility of this scaffold extends beyond oncology. The unique combination of a fluorinated aniline and a piperazine ring makes it an attractive starting material for the development of agents targeting G-protein coupled receptors (GPCRs), ion channels, and other enzyme families. Its use in the synthesis of novel benzoxazole derivatives with potential anticancer activity has also been reported.[1]

Logical Flow of Application in Drug Design:

Caption: The role of the scaffold in a typical drug discovery workflow.

Safety and Handling

5-Fluoro-2-(4-methylpiperazin-1-yl)aniline is a chemical substance that should be handled in a laboratory setting by trained personnel. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. It is important to consult the Safety Data Sheet (SDS) for detailed information on hazards, handling, and disposal.

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Conclusion

5-Fluoro-2-(4-methylpiperazin-1-yl)aniline is a strategically designed chemical scaffold that embodies key principles of modern medicinal chemistry. Its unique combination of a fluorinated aniline core and a solubilizing N-methylpiperazine moiety provides a versatile platform for the synthesis of advanced therapeutic agents. A thorough understanding of its structure, reactivity, and synthesis is essential for researchers and drug development professionals seeking to leverage this valuable building block in the creation of next-generation medicines.

References

-

ResearchGate. (n.d.). Selected ( 1 H) NMR and ( 13 C) NMR and HMBC chemical shifts of 4a. Retrieved from [Link]

-

(n.d.). Copies of 1H, 13C, 19F NMR spectra. Retrieved from [Link]

- Google Patents. (n.d.). US5856577A - Process for the preparation of fluoroanilines from fluorinated nitrated benzene compounds.

- Google Patents. (n.d.). US3900519A - Process for preparing para-fluoroanilines.

-

Al-Harthi, T., Zoghaib, W. M., Pflueger, M., Schoepel, M., Önder, K., Reitsammer, M., Hundsberger, H., Stoll, R., & Jalil, A. (2016). Design, Synthesis, and Cytotoxicity of 5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) Benzoxazoles. Molecules, 21(10), 1290. [Link]

-

PubChemLite. (n.d.). 5-fluoro-2-(4-methylpiperazin-1-yl)aniline. Retrieved from [Link]

-

ChemBK. (n.d.). 5-FLUORO-2-(4-METHYLPIPERIDIN-1-YL)ANILINE HYDROCHLORIDE. Retrieved from [Link]

- Google Patents. (n.d.). CN101863860A - Synthesis method of 2-fluorine-4-substituted aminoaniline.

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000883). Retrieved from [Link]

-

European Patent Office. (n.d.). EP2894154A1 - Synthesis of vortioxetine via (2-(piperazine-1-yl)phenyl)aniline intermediates. Retrieved from [Link]

-

SpectraBase. (n.d.). 5-Fluoro-2-(4-methyl-1-piperazinyl)aniline, N-acetyl - Optional[Vapor Phase IR] - Spectrum. Retrieved from [Link]

-

SpectraBase. (n.d.). Aniline, 4-fluoro-5-[4-(4-fluorophenyl)piperazin-1-yl]-2-nitro- - Optional[MS (GC)] - Spectrum. Retrieved from [Link]

- Google Patents. (n.d.). CN101624348A - Preparation method of para-fluoroaniline.

- Google Patents. (n.d.). CN102173995A - Synthesis method of m-fluoroaniline.

-

Braconi, L., Gabellini, A., Manetti, D., Marotta, G., & Teodori, E. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(15), 5871. [Link]

- Google Patents. (n.d.). CN112110824A - Method for preparing 2-bromo-5-fluoroaniline.

-

ANGEEL OAK SPECIALITY CHEMTECH. (n.d.). ORTHOFLUOROANILINE. Retrieved from [Link]

-

Al-Ostoot, F. H., Al-Warhi, T., Meraya, A. M., Al-Ghorbani, M., Al-mahbashi, H. M., Al-Salahi, R., & Anouar, E. H. (2024). Design and Development of Novel Hybrids Based on Pyrrolo[2,1‐f][7][8][9]Triazine and 1‐(Methylpiperidin‐4‐yl) Aniline–Based Analogs: Exploring the Utility as Anticancer Agents via MERTK Inhibition. Chemistry & Biodiversity, e202301549. [Link]

-

Cresset Group. (2024, January 10). Aniline replacement in drug-like compounds. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Ion [C 5H 5O] + formation in the electron-impact mass spectra of 4-substituted N-(2-furylmethyl)anilines. Relative abundance prediction ability of the DFT calculations. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). N-(5-((4-Ethylpiperazin-1-yl)methyl)pyridin-2-yl)-5-fluoro-4-(4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazol-6-yl). Retrieved from [Link]

-

MDPI. (n.d.). RETRACTED: Design and Synthesis of Novel 5-((3-(Trifluoromethyl)piperidin-1-yl)sulfonyl)indoline-2,3-dione Derivatives as Promising Antiviral Agents: In Vitro, In Silico, and Structure–Activity Relationship Studies. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). p-Fluoroaniline. In NIST Chemistry WebBook. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 2-Fluoro-5-methylaniline. In NIST Chemistry WebBook. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. PubChemLite - 5-fluoro-2-(4-methylpiperazin-1-yl)aniline (C11H16FN3) [pubchemlite.lcsb.uni.lu]

- 4. US5856577A - Process for the preparation of fluoroanilines from fluorinated nitrated benzene compounds - Google Patents [patents.google.com]

- 5. Synthesis of vortioxetine via (2-(piperazine-1-yl)phenyl)aniline intermediates - Patent 2894154 [data.epo.org]

- 6. Design and Development of Novel Hybrids Based on Pyrrolo[2,1‐f][1,2,4]Triazine and 1‐(Methylpiperidin‐4‐yl) Aniline–Based Analogs: Exploring the Utility as Anticancer Agents via MERTK Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. digibuo.uniovi.es [digibuo.uniovi.es]

- 9. US3900519A - Process for preparing para-fluoroanilines - Google Patents [patents.google.com]

Foreword: The Enduring Centrality of the Piperazine Scaffold

An In-Depth Technical Guide to the Role of Piperazine Derivatives in Medicinal Chemistry

In the landscape of medicinal chemistry, certain molecular frameworks consistently reappear, earning the designation of "privileged scaffolds." These structures possess an innate ability to interact with a wide range of biological targets, serving as a versatile foundation for drug discovery. Among these, the simple, six-membered heterocycle, piperazine, stands out for its remarkable prevalence and utility.[1][2] Found in over 100 FDA-approved drugs, the piperazine ring is a testament to how fundamental physicochemical properties can be leveraged to craft potent and effective therapeutic agents across a vast spectrum of diseases.[3][4]

This guide, intended for researchers and drug development professionals, moves beyond a simple catalog of piperazine-containing drugs. As a Senior Application Scientist, my objective is to provide a deeper understanding of the causality behind piperazine's success. We will explore its fundamental properties, delve into the strategic rationale for its inclusion in drug design, analyze key synthetic methodologies, and examine its role in shaping the therapeutic profiles of drugs targeting cancer, central nervous system disorders, and infectious diseases. By synthesizing technical data with field-proven insights, this document aims to serve as both a comprehensive reference and a practical guide for harnessing the full potential of this indispensable scaffold.

The Piperazine Advantage: A Physicochemical Perspective

The utility of the piperazine ring is not accidental; it is a direct consequence of its unique structural and chemical properties. Understanding these is fundamental to appreciating its role in drug design.

The Privileged Core Structure

Piperazine is a six-membered ring containing two nitrogen atoms at opposite (1,4) positions.[5] This arrangement confers several key advantages:

-

Basicity and Solubility: The two nitrogen atoms provide basic centers (pKa values around 5.35 and 9.73), which can be protonated at physiological pH.[3] This ionization dramatically increases aqueous solubility, a critical factor for oral bioavailability and formulation.[1][6]

-

Hydrogen Bonding: The nitrogen atoms can act as hydrogen bond acceptors, while N-H groups on an unsubstituted or monosubstituted ring can act as donors. These interactions are crucial for binding to biological targets like enzymes and receptors.[6][7]

-

Conformational Rigidity and Flexibility: The piperazine ring typically adopts a stable chair conformation. While this provides a degree of structural rigidity, which can be favorable for specific receptor interactions, it also possesses conformational flexibility that can be modulated.[1][6]

-

Synthetic Tractability: The secondary amine nature of the nitrogen atoms makes them highly reactive and synthetically accessible. This allows for the straightforward introduction of a wide variety of substituents at the N1 and N4 positions, enabling chemists to fine-tune a molecule's properties.[1]

These attributes collectively improve the Absorption, Distribution, Metabolism, and Excretion (ADME) characteristics of drug candidates, making the piperazine scaffold an invaluable tool for optimizing pharmacokinetic profiles.[6][8]

Synthesis of Piperazine Derivatives: From Classic to Contemporary

The ability to efficiently synthesize diverse piperazine derivatives is central to their application in drug discovery. Methodologies have evolved significantly, moving from classical multi-step procedures to more elegant and direct approaches.

Traditional Synthetic Routes

Classical methods often involve the cyclization of precursors like bis(2-chloroethyl)amine with a primary amine or the reduction of diketopiperazines.[9] While effective, these routes can be lengthy and limited by the availability of starting materials.[7]

Modern Advances: C–H Functionalization

A major leap forward has been the development of direct C–H functionalization methods, which allow for the introduction of substituents onto the carbon atoms of the piperazine ring.[7] This is a paradigm shift, as historically, about 80% of piperazine-containing drugs were substituted only at the nitrogen positions.[7] C–H functionalization opens up new vectors for structural diversification and SAR exploration.

Photoredox catalysis has emerged as a powerful tool in this domain. It enables the generation of α-carbamyl radicals from protected piperazines, which can then couple with various partners like α,β-unsaturated carbonyl compounds to form new C-C bonds.[7]

Experimental Protocol: Photoredox-Catalyzed C–H Alkylation of N-Boc-Piperazine

This protocol represents a self-validating system for synthesizing C-functionalized piperazines, grounded in modern synthetic organic chemistry principles. The causality behind each step is critical for reproducibility and success.

-

Reaction Setup (Inert Atmosphere):

-

Step: Add N,N-bis-Boc-piperazine (1.0 equiv.), an α,β-unsaturated carbonyl compound (e.g., methyl vinyl ketone, 1.5 equiv.), and an organic photocatalyst (e.g., an acridinium salt, 1-2 mol%) to an oven-dried reaction vessel.

-

Causality: The use of a protected piperazine like bis-Boc directs the radical formation to the α-carbon. An inert atmosphere (e.g., nitrogen or argon) is crucial to prevent quenching of the excited photocatalyst or reaction with radical intermediates by oxygen.

-

-

Solvent and Degassing:

-

Step: Dissolve the reagents in a suitable solvent (e.g., acetonitrile). Degas the solution for 15-20 minutes by bubbling with argon or via freeze-pump-thaw cycles.

-

Causality: Degassing removes dissolved oxygen, which is essential for maintaining the catalytic cycle's efficiency. The choice of solvent is critical for reagent solubility and to ensure it does not interfere with the photochemical process.

-

-

Initiation and Reaction:

-

Step: Place the sealed reaction vessel under irradiation with a specific wavelength light source (e.g., a blue LED, ~450 nm) at room temperature.

-

Causality: The photocatalyst absorbs light at this wavelength, promoting it to an excited state. This excited catalyst can then engage in a single-electron transfer (SET) with the N-Boc-piperazine, initiating the radical formation cascade.

-

-

Monitoring and Workup:

-

Step: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Upon completion, concentrate the reaction mixture in vacuo.

-

Causality: Continuous monitoring prevents over-running the reaction and the formation of byproducts. Removal of the solvent prepares the crude product for purification.

-

-

Purification:

-

Step: Purify the crude residue by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

-

Causality: Chromatography separates the desired product from unreacted starting materials, the photocatalyst, and any side products, yielding the pure C-H functionalized piperazine derivative.

-

Pharmacological Applications and Structure-Activity Relationships (SAR)

The true measure of piperazine's importance lies in its broad and impactful pharmacological applications. The ease of substitution at its nitrogen atoms allows for the creation of vast chemical libraries and the systematic exploration of structure-activity relationships (SAR).

Anticancer Agents

Piperazine is a key component in numerous anticancer drugs, including the blockbuster tyrosine kinase inhibitor Imatinib.[7][10] Arylpiperazine derivatives, in particular, have shown significant potential as anti-proliferative agents.[11] They can interact with various targets implicated in cancer, such as Bcl-2 proteins, smoothened receptors (SMO), and topoisomerases.[10][11]

-

SAR Insights: In studies of quinoxalinyl-piperazine derivatives, the substitution pattern on the piperazine and the quinoxaline ring was found to be critical for cytotoxic activity against various cancer cell lines.[11] Similarly, for vindoline-piperazine conjugates, derivatives with N-[4-(trifluoromethyl)benzyl] and N-bis(4-fluorophenyl)methyl substituents on the piperazine ring showed outstanding antiproliferative effects.[12]

| Derivative Class | Target/Mechanism | Example IC₅₀/GI₅₀ Values | Cell Line(s) | Reference |

| Vindoline-Piperazine Conjugates | Antiproliferative | GI₅₀ = 1.00 μM | MDA-MB-468 (Breast) | [12][13] |

| Quinoxalinyl-Piperazines | G2/M Cell Cycle Inhibition | - | Various Human Cancer Lines | [11] |

| Berberine-Piperazine Hybrids | Topoisomerase Inhibition | IC₅₀ = 17.1 µM (Telomerase) | HeLa | [10] |

| Thiazolinylphenyl-Piperazines | Antiproliferative | >50% viability reduction at 25 µM | MCF-7 (Breast) | [11] |

Antipsychotic Agents

Piperazine derivatives are foundational to many atypical antipsychotics.[14] These drugs typically act as antagonists or partial agonists at dopamine D2 and serotonin 5-HT2A receptors.[15][16] The piperazine moiety often serves as a linker between two key pharmacophoric elements, such as an aryl group and another heterocyclic system.

-

SAR Insights: The development of antipsychotics is a classic example of SAR. The nature of the aryl group (e.g., chlorophenyl, trifluoromethylphenyl) attached to one piperazine nitrogen, and the substituent on the other nitrogen, profoundly influences receptor affinity and selectivity, which in turn dictates the drug's therapeutic profile and side effects.[5][15]

Antiviral and Antimicrobial Agents

The piperazine scaffold is integral to a growing number of agents targeting infectious diseases.[17][18]

-

Antivirals: Piperazine derivatives have demonstrated activity against a range of viruses, including HIV, influenza, and hepatitis B virus (HBV).[17] They can act as entry inhibitors, capsid inhibitors, or interfere with viral enzymes.[17][19] For instance, certain indole-7-carboxamides containing a piperazine moiety are potent HIV-1 inhibitors with low toxicity.[17]

-

Antibacterials: With the rise of antimicrobial resistance, developing new classes of antibiotics is a global health priority.[18][20] Piperazine derivatives have shown broad-spectrum activity.[21] SAR studies have revealed that incorporating electron-withdrawing groups (like Cl, Br, NO₂) on arylpiperazine rings often enhances antibacterial activity, while electron-donating groups can reduce potency.[20][22][23]

Antihistamines

Some of the earliest and most well-known applications of piperazine derivatives are as H1 receptor antagonists (antihistamines) used to treat allergies, itching, and anxiety.[24][25] Hydroxyzine is a classic example.[24] The piperazine core in these molecules typically connects two lipophilic aryl groups to a terminal nitrogen, fitting the pharmacophore model for H1 antagonists.[26]

Advanced Strategies: Bioisosteric Replacement

While highly effective, the piperazine ring is not without its liabilities. It can be susceptible to metabolism (e.g., N-dealkylation) and can sometimes contribute to off-target effects, such as hERG channel inhibition.[3] A key strategy in modern medicinal chemistry to mitigate these issues is bioisosteric replacement.

A bioisostere is a chemical group that can replace another while retaining the desired biological activity but altering physicochemical or pharmacokinetic properties.[27]

-

Common Piperazine Bioisosteres: Constrained analogues like spirodiamines (e.g., 2,6-diazaspiro[3.3]heptane) and bicyclic diamines (e.g., 2,5-diazabicyclo[2.2.1]heptane) are frequently used.[3][28]

-

Causality of Replacement: These rigid analogues mimic the spatial arrangement of the piperazine nitrogens but present a different metabolic profile. For example, replacing a piperazine in the anticancer drug Olaparib with a spirodiamine analogue was shown to beneficially affect its activity and reduce cytotoxicity.[4][29] This strategy allows chemists to fine-tune ADME properties, improve metabolic stability, and potentially discover novel intellectual property.[3][27]

Future Perspectives and Conclusion

The piperazine scaffold is far from being a solved chapter in medicinal chemistry. Its story is one of continuous evolution. The advent of C-H functionalization has unlocked previously inaccessible chemical space, promising a new generation of more complex and finely tuned derivatives.[7] The fight against drug resistance, both in oncology and infectious diseases, will continue to drive the development of novel piperazine-based agents.[10][18] Furthermore, the strategic use of piperazine bioisosteres will become increasingly important as drug development programs demand molecules with highly optimized and "drug-like" properties.[3][28]

References

- Vertex AI Search. (n.d.). The piperazine scaffold for novel drug discovery efforts: the evidence to date.

- MDPI. (2021, October 8). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization.

- MDPI. (n.d.). Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry.

- PubMed. (n.d.). The medicinal chemistry of piperazines: A review.

- Bentham Science. (n.d.). The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents.

- MDPI. (n.d.). Novel Piperazine Derivatives of Vindoline as Anticancer Agents.

- RxList. (2021, September 28). Antihistamines, Piperazine Derivatives.

- PubMed. (2022, July 28). The piperazine scaffold for novel drug discovery efforts: the evidence to date.

- Taylor & Francis Online. (n.d.). The piperazine scaffold for novel drug discovery efforts: the evidence to date.

- Arabian Journal of Chemistry. (n.d.). Recent advances in the piperazine based antiviral agents: A remarkable heterocycle for antiviral research.

- IJPBS. (n.d.). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors.

- TÜBİTAK Academic Journals. (2018, December 6). An insight into the therapeutic potential of piperazine-based anticancer agents.

- PubMed. (2024, July 19). Novel Piperazine Derivatives of Vindoline as Anticancer Agents.

- IntechOpen. (2024, October 20). Biological Activities of Piperazine Derivatives: A Comprehensive Review.

- Bentham Science. (2020, September 9). The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents.

- Der Pharma Chemica. (n.d.). A valuable insight into recent advances on antimicrobial activity of piperazine derivatives.

- IntechOpen. (2025, August 6). Piperazine Scaffold: A Remarkable Tool in Generation of Diverse Pharmacological Agents.

- ResearchGate. (2025, August 6). Novel Piperazine Derivatives as Anti Microbial Agents: A Comprehensive Review.

- PubMed. (n.d.). Piperazine scaffold: A remarkable tool in generation of diverse pharmacological agents.

- BenchChem. (2025). A Head-to-Head Comparison of Piperazine and Its Bioisosteres in Drug Discovery.

- PubMed. (2025). Fused and Substituted Piperazines as Anticancer Agents: A Review.

- ResearchGate. (n.d.). Recent development of piperazine and piperidine derivatives as antipsychotic agents | Request PDF.

- Enamine. (n.d.). Piperazine Bioisosteres for Drug Design.

- Enamine. (n.d.). Piperazine Bioisosteres for Drug Design.

- PubMed. (2024). Novel Piperazine Derivatives as Potent Antihistamine, Anti-Inflammatory, and Anticancer Agents, their Synthesis and Characterization.

- ResearchGate. (n.d.). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents.

- Dalton Transactions (RSC Publishing). (2021). Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications.

- PubMed. (2025, August 4). Recent advances in piperazine derivatives as antibacterial agents: a comprehensive review (2020-2024).

- PubMed. (n.d.). Piperazine derivatives with central pharmacological activity used as therapeutic tools.

- Springer. (n.d.). Antipsychotic piperazine and piperadine derivatives.

- Bentham Science Publishers. (2025, June 19). Advances in Piperazine-based Compounds for Antimicrobial Drug Development: Design, SAR, and Therapeutic Potential.

- Bentham Science. (2024, October 1). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives.

- ResearchGate. (n.d.). Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 1.

- MDPI. (n.d.). Bioisosteric Replacement as a Tool in Anti-HIV Drug Design.

- Bentham Science. (n.d.). Advances in Piperazine-based Compounds for Antimicrobial Drug Development: Design, SAR, and Therapeutic Potential.

- PubMed. (n.d.). Synthesis and anti-inflammatory effects of new piperazine and ethanolamine derivatives of H(1)-antihistaminic drugs.

- ACS Chemical Neuroscience. (n.d.). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties.

- PubMed. (2025, June 19). Advances in Piperazine-based Compounds for Antimicrobial Drug Development: Design, SAR, and Therapeutic Potential.

- Journal of Medicinal Chemistry - ACS Publications. (n.d.). New Antihistamines: Substituted Piperazine and Piperidine Derivatives as Novel H1-Antagonists.

- Bentham Science Publishers. (2023, June 1). Design, Synthesis and Biological Evaluation of Nucleozin Sulfonyl Piperazine Derivatives as Anti-influenza A Virus Inhibitors.

- Google Patents. (n.d.). WO2000076521A1 - Antiviral indoleoxoacetyl piperazine derivatives.

- PubMed. (2023, February 4). Piperazine-derived small molecules as potential Flaviviridae NS3 protease inhibitors. In vitro antiviral activity evaluation against Zika and Dengue viruses.

- ResearchGate. (n.d.). Antiviral and Anticancer Activity of Aryl-Piperazine Derivates. | Request PDF.

- Organic Chemistry Portal. (n.d.). Piperazine synthesis.

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. Piperazine Bioisosteres for Drug Design - Enamine [enamine.net]

- 5. ijrrjournal.com [ijrrjournal.com]

- 6. The medicinal chemistry of piperazines: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. benthamdirect.com [benthamdirect.com]

- 9. researchgate.net [researchgate.net]

- 10. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 11. mdpi.com [mdpi.com]

- 12. Novel Piperazine Derivatives of Vindoline as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents | Bentham Science [eurekaselect.com]

- 15. The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Recent advances in the piperazine based antiviral agents: A remarkable heterocycle for antiviral research - Arabian Journal of Chemistry [arabjchem.org]

- 18. Recent advances in piperazine derivatives as antibacterial agents: a comprehensive review (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Piperazine-derived small molecules as potential Flaviviridae NS3 protease inhibitors. In vitro antiviral activity evaluation against Zika and Dengue viruses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. benthamdirect.com [benthamdirect.com]

- 21. derpharmachemica.com [derpharmachemica.com]

- 22. benthamdirect.com [benthamdirect.com]

- 23. Advances in Piperazine-based Compounds for Antimicrobial Drug Development: Design, SAR, and Therapeutic Potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Antihistamines, Piperazine Derivatives: Drug Class, Uses, Side Effects, Drug Names [rxlist.com]

- 25. pubs.acs.org [pubs.acs.org]

- 26. Synthesis and anti-inflammatory effects of new piperazine and ethanolamine derivatives of H(1)-antihistaminic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. mdpi.com [mdpi.com]

- 28. researchgate.net [researchgate.net]

- 29. enamine.net [enamine.net]

- 30. Piperazine scaffold: A remarkable tool in generation of diverse pharmacological agents - PubMed [pubmed.ncbi.nlm.nih.gov]

The Strategic Deployment of 5-Fluoro-2-(4-methylpiperazin-1-yl)aniline in Modern Kinase Inhibitor Design

A Technical Guide for Medicinal Chemists and Drug Development Scientists

Abstract

The landscape of oncology and inflammatory disease treatment has been reshaped by the advent of small molecule kinase inhibitors. The intricate design of these targeted therapies hinges on the selection of building blocks that confer optimal potency, selectivity, and pharmacokinetic properties. Among these, 5-Fluoro-2-(4-methylpiperazin-1-yl)aniline has emerged as a particularly valuable scaffold. This technical guide provides an in-depth analysis of this building block, elucidating its synthesis, physicochemical properties, and strategic application in the construction of potent kinase inhibitors. We will explore the synergistic roles of its constituent moieties—the fluorinated aniline and the N-methylpiperazine group—in achieving high-affinity binding to kinase active sites and favorable ADME (Absorption, Distribution, Metabolism, and Excretion) profiles. This document serves as a comprehensive resource for researchers engaged in the rational design and development of next-generation kinase inhibitors.

Introduction: The Rationale for 5-Fluoro-2-(4-methylpiperazin-1-yl)aniline in Kinase Inhibitor Scaffolding

Protein kinases, as central regulators of cellular signaling, represent a critical class of drug targets. The development of small molecule inhibitors that can selectively modulate the activity of specific kinases has led to significant therapeutic breakthroughs. The archetypal kinase inhibitor often comprises a heterocyclic core that anchors to the ATP-binding site's hinge region, and a variety of substituents that extend into surrounding pockets to enhance potency and selectivity.

The choice of the aniline-derived fragment is a pivotal decision in this design process. 5-Fluoro-2-(4-methylpiperazin-1-yl)aniline has gained prominence due to the advantageous properties imparted by its distinct functional groups. The aniline nitrogen serves as a key hydrogen bond donor for interaction with the kinase hinge region. The fluorine atom can enhance binding affinity through various mechanisms and modulate physicochemical properties.[1] The N-methylpiperazine moiety is a well-established solubilizing group that can also engage in crucial interactions within the kinase active site and improve the overall ADME profile of the drug candidate.

This guide will dissect the contributions of each of these features and provide a practical framework for the effective utilization of this building block in kinase inhibitor discovery programs.

Physicochemical Properties and Synthesis

A thorough understanding of the physical and chemical characteristics of 5-Fluoro-2-(4-methylpiperazin-1-yl)aniline is essential for its effective application.

| Property | Value |

| Molecular Formula | C₁₁H₁₆FN₃ |

| Molecular Weight | 209.27 g/mol |

| Appearance | Off-white to yellow solid |

| CAS Number | 220245-17-0 |

The synthesis of 5-Fluoro-2-(4-methylpiperazin-1-yl)aniline can be achieved through a reliable, multi-step process commencing with a commercially available starting material. A common and effective route begins with the nucleophilic aromatic substitution of a fluorine atom on an activated nitrobenzene ring, followed by the reduction of the nitro group.

Synthetic Protocol

This protocol outlines a general and robust method for the laboratory-scale synthesis of 5-Fluoro-2-(4-methylpiperazin-1-yl)aniline.

Step 1: Synthesis of 1-(5-Fluoro-2-nitrophenyl)-4-methylpiperazine

-

To a solution of 2,4-difluoronitrobenzene (1.0 eq) in a suitable polar aprotic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF), add N-methylpiperazine (1.1-1.2 eq) and a mild base like potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) (2.0-3.0 eq).

-

Heat the reaction mixture to 80-100 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-8 hours.

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel to obtain 1-(5-fluoro-2-nitrophenyl)-4-methylpiperazine as a solid.

Step 2: Synthesis of 5-Fluoro-2-(4-methylpiperazin-1-yl)aniline

-

Dissolve the 1-(5-fluoro-2-nitrophenyl)-4-methylpiperazine (1.0 eq) from the previous step in a mixture of ethanol and water.

-

Add iron powder (Fe, 5.0-10.0 eq) and ammonium chloride (NH₄Cl, 5.0-10.0 eq).

-

Heat the mixture to reflux (approximately 80-90 °C) and stir vigorously. Monitor the reaction by TLC or LC-MS. The reduction is generally complete in 2-4 hours.

-

After completion, cool the reaction mixture and filter it through a pad of celite to remove the iron salts.

-

Concentrate the filtrate under reduced pressure to remove the ethanol.

-

Extract the remaining aqueous solution with ethyl acetate.

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to give the desired product, 5-Fluoro-2-(4-methylpiperazin-1-yl)aniline, which can be further purified by column chromatography if necessary.

The Role of Constituent Moieties in Kinase Inhibition

The efficacy of 5-Fluoro-2-(4-methylpiperazin-1-yl)aniline as a building block for kinase inhibitors stems from the synergistic contributions of its three key components: the aniline core, the 5-fluoro substituent, and the 2-(4-methylpiperazin-1-yl) group.

The Aniline Core: The Hinge-Binding Anchor

The primary amino group of the aniline is fundamental for the canonical binding mode of many Type I and Type II kinase inhibitors. It acts as a crucial hydrogen bond donor, forming a key interaction with a backbone carbonyl oxygen in the hinge region of the kinase's ATP-binding site. This interaction is a primary determinant of the inhibitor's affinity and orientation within the active site.

The 5-Fluoro Substituent: Enhancing Potency and Modulating Properties

The incorporation of fluorine into drug candidates is a widely employed strategy in medicinal chemistry. In the context of this aniline building block, the 5-fluoro substituent can offer several advantages:

-

Enhanced Binding Affinity: The fluorine atom can engage in favorable electrostatic or dipolar interactions with the protein, potentially increasing binding affinity. It can also influence the conformation of the molecule to better fit the binding pocket.[1]

-

Modulation of pKa: The electron-withdrawing nature of fluorine lowers the pKa of the aniline nitrogen. This can be advantageous in optimizing the compound's overall physicochemical properties, including its acid-base characteristics and potential for off-target interactions.

-

Improved Metabolic Stability: Fluorine substitution can block sites of metabolic oxidation, thereby increasing the half-life of the drug candidate.

The 2-(4-methylpiperazin-1-yl) Group: The Key to Solubility and Selectivity

The N-methylpiperazine moiety at the 2-position of the aniline ring is a multifaceted contributor to the overall profile of a kinase inhibitor:

-

Aqueous Solubility: The basic nitrogen of the piperazine ring is readily protonated at physiological pH, significantly enhancing the aqueous solubility of the resulting inhibitor. This is a critical parameter for oral bioavailability.

-

Vector for Further Interactions: The piperazine ring can extend into solvent-exposed regions of the ATP-binding site, and the N-methyl group can be strategically positioned to interact with specific residues, thereby influencing selectivity.

-

Favorable ADME Properties: The inclusion of the N-methylpiperazine group is a well-established tactic for improving the pharmacokinetic profile of drug candidates.[2]

Application in Kinase Inhibitor Synthesis: A General Protocol

The utility of 5-Fluoro-2-(4-methylpiperazin-1-yl)aniline is realized in its coupling to a suitable heterocyclic core. The Buchwald-Hartwig amination is a powerful and widely used palladium-catalyzed cross-coupling reaction for the formation of C-N bonds and is highly applicable in this context.

General Protocol for Buchwald-Hartwig Amination

This protocol describes a general method for the coupling of 5-Fluoro-2-(4-methylpiperazin-1-yl)aniline with a chloro- or bromo-substituted heterocyclic core (e.g., a pyrimidine, quinazoline, or pyridine).

Materials:

-

5-Fluoro-2-(4-methylpiperazin-1-yl)aniline (1.0-1.2 eq)

-

Heterocyclic halide (e.g., 2-chloropyrimidine) (1.0 eq)

-

Palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂) (1-5 mol%)

-

Phosphine ligand (e.g., Xantphos, BINAP, or a Buchwald ligand) (2-10 mol%)

-

Base (e.g., Cs₂CO₃, K₂CO₃, or NaOtBu) (1.5-2.5 eq)

-

Anhydrous, degassed solvent (e.g., toluene, dioxane, or DMF)

Procedure:

-

To a dry reaction vessel, add the heterocyclic halide, 5-Fluoro-2-(4-methylpiperazin-1-yl)aniline, the palladium catalyst, the phosphine ligand, and the base.

-

Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) several times.

-

Add the anhydrous, degassed solvent via syringe.

-

Heat the reaction mixture to the appropriate temperature (typically 80-120 °C) and stir until the starting materials are consumed (monitor by TLC or LC-MS).

-

Cool the reaction mixture to room temperature and dilute with an organic solvent like ethyl acetate.

-

Filter the mixture through a pad of celite to remove the catalyst and inorganic salts.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the final kinase inhibitor.

Structure-Activity Relationship (SAR) Insights from Analogous Scaffolds

While specific examples of kinase inhibitors directly incorporating 5-Fluoro-2-(4-methylpiperazin-1-yl)aniline with published IC50 data are not abundant in the public domain, valuable SAR insights can be gleaned from structurally related compounds. For instance, studies on anilinopyrimidine-based inhibitors have demonstrated the importance of the substitution pattern on the aniline ring for both potency and selectivity.

The strategic placement of the N-methylpiperazine group at the ortho position to the linking aniline nitrogen is often crucial for achieving a desirable conformation for binding and for providing a vector for interaction with the solvent-exposed region of the active site. The fluorine atom at the meta position relative to the piperazine group can contribute to a favorable electronic environment and engage in productive interactions within the binding pocket.

Conclusion

5-Fluoro-2-(4-methylpiperazin-1-yl)aniline represents a highly valuable and strategically designed building block for the synthesis of modern kinase inhibitors. Its constituent moieties work in concert to provide a robust platform for achieving high potency, desirable selectivity, and favorable pharmacokinetic properties. The synthetic accessibility of this compound, coupled with the profound impact of its structural features on biological activity, ensures its continued relevance in the field of drug discovery. This guide has provided a comprehensive overview of its synthesis, properties, and application, offering a valuable resource for medicinal chemists and drug development professionals seeking to leverage this powerful scaffold in their research endeavors.

References

-

Cohen, P.; Cross, D.; Jänne, P.A. Kinase drug discovery 20 years after imatinib: Progress and future directions. Nat. Rev. Drug Discov.2021 , 20(7), 551-569. [Link]

-

Zhang, Y., et al. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Molecules2023 , 28(8), 3539. [Link]

-

Liu, Q., et al. Discovery of 1-(4-(4-Propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][3][4]naphthyridin-2(1H)-one as a Highly Potent, Selective Mammalian Target of Rapamycin (mTOR) Inhibitor for the Treatment of Cancer. J. Med. Chem.2010 , 53(19), 7146-7155. [Link]

-

Surade, S., & Blundell, T. L. (2012). Structural biology and the design of new medicines. Nature, 483(7389), 29-31. [Link]

-

Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]

-

Wang, Q., et al. Discovery of 4-Methyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-((1-nicotinoylpiperidin-4-yl)oxy)benzamide (CHMFL-ABL/KIT-155) as a Novel Highly Potent Type II ABL/KIT Dual Kinase Inhibitor with a Distinct Hinge Binding. J. Med. Chem.2017 , 60(1), 273-289. [Link]

Sources

- 1. 2,5-Difluoronitrobenzene synthesis - chemicalbook [chemicalbook.com]